4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid
Overview
Description
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential . Isoxazole derivatives have been found to exhibit a variety of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of isoxazoles consists of a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as various therapeutic agents . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Antagonism in Retinoic Acid Receptors
A study by Yoshimura et al. (1995) explored the synthesis and structure-activity relationships of heterocyclic ring-containing benzoic acids, which have binding affinity and antagonism against all-trans-retinoic acid, evaluated using human promyelocytic leukemia (HL-60) cells. This research highlighted the importance of an N-substituted pyrrole or pyrazole linked to a hydrophobic region for effective antagonism, suggesting potential applications in targeting retinoic acid receptors (Yoshimura et al., 1995).
Antiviral and Cytotoxic Activities
Selvam et al. (2010) synthesized a series of novel 2,3-disubstitutedquinazolin-4(3H)-ones, including compounds related to benzoic acid derivatives, and evaluated their in vitro antiviral activity against HIV, HSV, and vaccinia viruses. The study found distinct antiviral activity against Herpes simplex and vaccinia viruses in some compounds, indicating the potential of these derivatives in antiviral research (Selvam et al., 2010).
Amination of Isoxazol-6-ones
Gornbstaev et al. (1980) investigated the behavior of dihalo derivatives of anthra[1, 9-c,d]isoxazol-6-one with primary and secondary amines. The study found that 5-chloroanthra[1,9-c,d]isoxazol-6-one undergoes amination readily, leading to amino derivatives. This research contributes to the understanding of chemical reactions involving isoxazol-6-ones, potentially useful in synthetic chemistry (Gornbstaev et al., 1980).
Antiparasitic Properties
Delmas et al. (2002) explored the in vitro antiparasitic properties of 6-nitro- and 6-amino-benzothiazoles and their anthranilic acid derivatives against parasites like Leishmania infantum and Trichomonas vaginalis. The study highlights the dependency of antiprotozoal properties on the chemical structure, indicating these compounds' relevance in developing antiparasitic drugs (Delmas et al., 2002).
Future Directions
Isoxazole and its derivatives continue to be an area of active research due to their wide range of biological activities and therapeutic potential . Future research will likely focus on the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
Properties
IUPAC Name |
4-[[12-(4-cyclohexylpiperazin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O4/c36-29-22-8-4-5-9-23(22)30-27-26(29)24(32-20-12-10-19(11-13-20)31(37)38)18-25(28(27)33-39-30)35-16-14-34(15-17-35)21-6-2-1-3-7-21/h4-5,8-13,18,21,32H,1-3,6-7,14-17H2,(H,37,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUWXZUTOXDAGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=CC(=C4C5=C(C6=CC=CC=C6C4=O)ON=C35)NC7=CC=C(C=C7)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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